molecular formula C19H21N3O2S B2937914 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide CAS No. 1787880-07-2

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2937914
CAS RN: 1787880-07-2
M. Wt: 355.46
InChI Key: SUWSZPIKPIGDJN-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C19H21N3O2S and its molecular weight is 355.46. The purity is usually 95%.
BenchChem offers high-quality N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazole Derivatives

Pyrazole moieties are recognized for their wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and anti-HIV properties. Their role as pharmacophores highlights the importance of pyrazole-containing compounds in drug discovery and development. The synthesis of heterocyclic appended pyrazoles under various conditions demonstrates the versatility of pyrazole derivatives in creating new therapeutic agents (A. M. Dar & Shamsuzzaman, 2015).

Furan and Thiophene Analogues

Compounds containing furan and thiophene rings are integral in the design of bioactive molecules due to their structural similarity to aryl compounds, contributing to the pharmacological diversity of heterocyclic chemistry. These heteroaryl-substituted derivatives find applications in antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The bioisosteric replacement of aryl substituents with furan or thiophene can significantly affect the activity and selectivity of pharmaceuticals, making them valuable tools in drug synthesis and modification (T. Ostrowski, 2022).

Thiophene Analogues and Carcinogenicity

The replacement of aromatic rings in known carcinogens with thiophene has been studied to evaluate potential carcinogenicity. These investigations contribute to understanding the structural and electronic influences on biological activity and toxicity, offering insights into safer drug design (J. Ashby et al., 1978).

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-21-18(14-6-7-14)10-15(20-21)12-22(13-16-4-2-8-24-16)19(23)11-17-5-3-9-25-17/h2-5,8-10,14H,6-7,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWSZPIKPIGDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)CC3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide

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